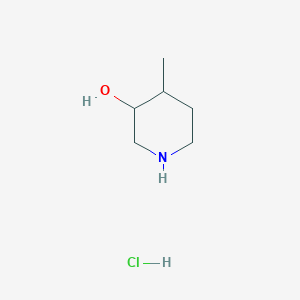

4-Methylpiperidin-3-ol hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-85-0 | |

| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of Piperidine Derivatives As Core Scaffolds in Advanced Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules. nih.govijnrd.org Piperidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Their derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antiviral agents. nih.govijnrd.orgresearchgate.net

The significance of piperidine scaffolds stems from their three-dimensional structure and the presence of a basic nitrogen atom, which is often protonated at physiological pH. This allows for strong ionic interactions with biological receptors. The saturated, flexible nature of the piperidine ring enables it to adopt various conformations, which can be fine-tuned to achieve optimal binding with a specific biological target. researchgate.net Researchers utilize these core structures to develop new therapeutic agents targeting a wide spectrum of diseases, including cancer, diabetes, Alzheimer's disease, and various microbial infections. ijnrd.orgnih.gov The versatility and established importance of the piperidine framework underscore the continued interest in synthesizing and investigating novel derivatives like 4-methylpiperidin-3-ol (B1320835) hydrochloride. nih.gov

Structural Characteristics and Stereochemical Considerations of 4 Methylpiperidin 3 Ol Hydrochloride

The chemical identity of 4-Methylpiperidin-3-ol (B1320835) hydrochloride is defined by its distinct molecular structure. The core of the molecule is a saturated six-membered ring composed of five carbon atoms and one nitrogen atom, characteristic of a piperidine (B6355638) backbone. Key functional groups are attached to this ring: a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position. The compound is supplied as a hydrochloride salt, where the nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion. This salt form often enhances the compound's stability and solubility in aqueous solutions.

Table 1: Chemical Properties of 4-Methylpiperidin-3-ol Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | 4-methylpiperidin-3-ol;hydrochloride |

Stereochemistry is a critical aspect of this compound due to the presence of two chiral centers at positions 3 and 4 of the piperidine ring. This gives rise to the possibility of different stereoisomers. The relative orientation of the hydroxyl and methyl groups determines whether the compound is a cis or trans diastereomer. nih.govcdnsciencepub.com Furthermore, each diastereomer can exist as a pair of enantiomers ((3R,4R) and (3S,4S) for the trans isomer; (3R,4S) and (3S,4R) for the cis isomer). The specific stereochemistry of the molecule can significantly influence its biological activity and its interactions with other chiral molecules. Consequently, stereocontrolled synthesis to obtain specific, enantiomerically pure forms, such as (3R,4R)-4-Methylpiperidin-3-ol, is a key focus in research involving this compound. nih.gov

Overview of Research Trajectories and Academic Significance of the Compound

Strategic Approaches to the Piperidine Ring System Formation

The construction of the core piperidine ring is the foundational step in synthesizing this compound and its analogues. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

Conventional methods for building the piperidine scaffold often rely on forming carbon-carbon and carbon-nitrogen bonds through established reactions. Intramolecular nucleophilic substitution, where an amine displaces a leaving group on an alkyl chain, is a fundamental approach. beilstein-journals.org

The Mannich reaction and its variants are powerful tools for constructing the piperidine ring, often in a single step from three components. ajchem-a.com This reaction typically involves an aldehyde, an amine, and a compound with an active hydrogen, such as a ketone or enol ether. ajchem-a.comkyoto-u.ac.jp Inspired by the biosynthesis of piperidine alkaloids, which often use L-lysine as a starting block, chemists have developed stereoselective three-component vinylogous Mannich-type reactions (VMR). rsc.orgrsc.org These reactions can assemble multi-substituted chiral piperidines by creating a versatile dihydropyridinone intermediate, which can then be further modified to produce the desired piperidine structure. rsc.orgrsc.org Mannich-type additions to cyclic nitrones have also proven effective for generating 2-substituted piperidines, which are precursors to various alkaloids. nih.gov

| Reaction Type | Components | Intermediate/Product | Key Features |

| Vinylogous Mannich Reaction | Aldehyde, Amine, Functionalized Dienolate | Chiral 2,3-Dihydropyridinone | Biosynthesis-inspired, stereoselective, creates versatile intermediate. rsc.orgrsc.org |

| Mannich-type Addition to Nitrones | Cyclic Nitrone, β-ketoacid or Methyl Ketone | β-N-hydroxy-aminoketone | Can be performed catalyst-free or with chiral thioureas for high enantioselectivity. nih.gov |

| Aza-Michael Reaction | Divinyl Ketones | 4-Piperidone Scaffold | Efficient for creating 4-piperidone templates for further functionalization. acs.org |

Reductive pathways are essential for synthesizing hydroxylated piperidines like 4-methylpiperidin-3-ol, often starting from more oxidized precursors such as pyridines or piperidones (ketones within the piperidine ring). nih.gov The hydrogenation of substituted pyridines is a common industrial method, though it often requires harsh conditions like high pressure and temperature, which can make stereoselectivity challenging. nih.gov

A more controlled approach involves the synthesis of a ketone precursor, such as 1-Boc-3-methyl-piperidin-4-one, followed by stereoselective reduction of the ketone to introduce the hydroxyl group at the C3 position. chemicalbook.com The choice of reducing agent is critical for controlling the stereochemical outcome (i.e., the cis or trans relationship between the methyl and hydroxyl groups). For example, the condensation of 1-methyl-4-piperidinone with an aromatic group, followed by processes like hydroboration-oxidation or other reduction methods, can be used to install a C3 hydroxyl group with a specific orientation. acs.org Early synthetic routes also utilized the reductive amination of acyclic ketone or aldehyde precursors to form the piperidine ring.

Diastereoselective and Enantioselective Synthesis of Chiral this compound Isomers

Because 4-methylpiperidin-3-ol has two stereocenters (at C3 and C4), it can exist as four possible stereoisomers. The synthesis of a single, enantiomerically pure isomer is a significant challenge that requires advanced asymmetric synthesis techniques.

Asymmetric synthesis is a powerful strategy for producing enantiomerically pure compounds. wikipedia.org This can be achieved using either chiral auxiliaries or enantioselective catalysts.

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans' oxazolidinones are among the most widely used chiral auxiliaries, particularly for controlling stereoselective alkylation and aldol (B89426) reactions, which can establish multiple stereocenters simultaneously. wikipedia.orgresearchgate.net While not directly applied to 4-methylpiperidin-3-ol in the reviewed literature, these auxiliaries represent a standard and reliable method for controlling stereochemistry in complex syntheses. wikipedia.orgsigmaaldrich.com

Enantioselective catalysis involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. mdpi.com This approach is often more atom-economical than using stoichiometric chiral auxiliaries. mdpi.com For piperidine synthesis, various catalytic systems have been developed. For instance, copper-catalyzed asymmetric cyclizative aminoboration of alkene-containing hydroxylamine (B1172632) esters has been used to synthesize chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric cycloaddition reactions provide access to other nitrogen-containing heterocycles and demonstrate the potential of transition metal catalysis in this area. nih.gov Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool for synthesizing chiral piperidines and other heterocycles. nih.govrsc.org

| Method | Description | Example Catalyst/Auxiliary | Key Outcome |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Evans' Oxazolidinones wikipedia.orgresearchgate.net | High diastereoselectivity in alkylation or aldol reactions. researchgate.net |

| Enantioselective Catalysis (Metal) | A chiral metal complex catalyzes the reaction, transferring chirality to the product. mdpi.com | Copper/(S, S)-Ph-BPE nih.gov | Synthesis of chiral 2,3-disubstituted piperidines with high enantiomeric excess (ee). nih.gov |

| Enantioselective Catalysis (Organocatalyst) | A chiral, metal-free organic molecule catalyzes the asymmetric transformation. nih.gov | Modified Cinchona Alkaloids nih.gov | Enantioselective fluorination adjacent to a carbonyl group to create chiral building blocks. nih.gov |

An alternative to creating chirality during the synthesis is to start with a molecule that is already enantiomerically pure. This "chiral pool" approach utilizes readily available natural products like amino acids or sugars as starting materials. nih.gov The inherent chirality of the starting material is then transferred through the synthetic sequence to the final product. For example, a multi-step synthesis could begin with a chiral amino acid, with its stereocenter serving as the anchor for the stereochemistry of the final piperidine product. This strategy avoids the need for chiral separation or complex asymmetric catalysis but may require longer synthetic routes. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Stereochemical Purity in Academic and Industrial Contexts

Recent advances have focused on developing more efficient and modular strategies. For example, a two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling has been developed to modify piperidines. news-medical.net This method streamlines the synthesis of complex piperidines from 7-17 steps down to just 2-5, significantly improving efficiency and reducing reliance on expensive precious metals like palladium. news-medical.net

Chemo-enzymatic and multi-enzymatic cascade reactions represent another powerful optimization strategy. researchgate.net These methods allow for the synthesis of highly substituted piperidines with multiple stereocenters in as few as one or two steps from simple, achiral precursors. Stereocontrol is achieved through a highly enantioselective biocatalytic transamination, followed by a diastereoselective reduction of the resulting enamine or imine intermediate. researchgate.net Such one-pot processes are highly efficient and generate products with excellent stereoisomeric purity (e.g., diastereomeric ratios ≥98:2) and good isolated yields. researchgate.net These modern approaches provide faster access to complex molecules for drug discovery and development. researchgate.netnews-medical.net

An exploration into the chemical transformations of the 4-methylpiperidin-3-ol scaffold reveals a versatile platform for synthetic derivatization. The strategic manipulation of its secondary amine and alcohol functionalities allows for the introduction of diverse chemical entities, driven by methodologies in controlled oxidation, nucleophilic substitution, and protecting group chemistry. This article details the chemical reactivity of the piperidine core, focusing on synthetic strategies that enable its modification.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Purity Profiling and Chiral Separation (e.g., Chiral High-Performance Liquid Chromatography)benchchem.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in assessing the purity of 4-Methylpiperidin-3-ol (B1320835) hydrochloride. For a chiral molecule like this, which can exist as different stereoisomers (enantiomers and diastereomers), chiral HPLC is the cornerstone for separating and quantifying these individual forms. nih.gov

The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP). chromatographyonline.com These phases create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and have proven effective for separating a wide range of chiral compounds, including cyclic amines. chromatographyonline.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net This allows for the precise determination of enantiomeric excess (ee), a critical parameter in stereoselective synthesis and pharmaceutical research.

The table below outlines a hypothetical set of parameters for the chiral HPLC separation of 4-Methylpiperidin-3-ol enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysischromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of 4-Methylpiperidin-3-ol hydrochloride, providing an extremely accurate measurement of its molecular mass. mdpi.compnnl.gov This precision allows for the unequivocal determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of the 4-Methylpiperidin-3-ol free base (C6H13NO) is 115.0997 Da. nih.gov HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure this mass with sub-ppm accuracy, confirming the molecular formula. mdpi.com

In addition to precise mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through fragmentation analysis. researchgate.netnih.gov When the protonated molecule ([M+H]⁺) is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For 4-Methylpiperidin-3-ol, key fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, cleavage of the piperidine (B6355638) ring, and loss of the methyl group. miamioh.edu

The following table details plausible fragment ions that could be observed in the HRMS/MS spectrum of 4-Methylpiperidin-3-ol.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Formula | Calculated m/z |

|---|---|---|---|---|

| 116.1070 | [M+H]⁺ | - | C6H14NO⁺ | 116.1070 |

| 116.1070 | [M+H-H₂O]⁺ | H₂O | C6H12N⁺ | 98.0964 |

| 116.1070 | [M+H-CH₃]⁺ | CH₃ | C5H11NO⁺ | 101.0835 |

| 98.0964 | [M+H-H₂O-C₂H₄]⁺ | C₂H₄ | C4H8N⁺ | 70.0651 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignmentchromatographyonline.comresearchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like this compound in solution. uobasrah.edu.iq

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. mdpi.com The ¹³C NMR spectrum indicates the number of unique carbon atoms and their nature (e.g., CH₃, CH₂, CH, or quaternary). mdpi.com For 4-Methylpiperidin-3-ol, distinct signals would be expected for the methyl group, the protons on the piperidine ring, and the proton attached to the hydroxyl-bearing carbon. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle, especially for complex structures where 1D spectra may have overlapping signals. wordpress.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons around the piperidine ring. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct C-H bond map. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms. mdpi.com

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a single spin system, which is useful for identifying all protons belonging to the piperidine ring system from a single, well-resolved peak.

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. NMR spectroscopy is a key tool for studying this conformation in solution. The relative stereochemistry (cis or trans) of the methyl and hydroxyl groups significantly influences the preferred conformation.

The magnitude of the proton-proton coupling constants (³JHH) between adjacent protons on the ring is highly dependent on the dihedral angle between them. Larger coupling constants (typically 8-12 Hz) are observed for diaxial protons, while smaller values (2-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. By carefully analyzing these coupling constants, the preferred orientation (axial or equatorial) of the ring substituents can be determined.

Furthermore, the Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of protons. mdpi.com For example, a strong NOE between two protons on the same face of the ring (e.g., both in axial positions) can confirm their relative stereochemistry.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformational Studieschemicalbook.com

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the molecule's absolute stereochemistry (R/S configuration) if a suitable heavy atom is present or by using anomalous dispersion. nih.govresearchgate.net

For this compound, an X-ray crystal structure would definitively establish the relative orientation of the methyl and hydroxyl groups (cis or trans). mdpi.com It would also reveal the precise conformation of the piperidine ring in the solid state, which is expected to be a chair conformation. nih.gov Additionally, the crystal structure analysis would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the protonated amine, and the chloride counter-ion, which govern the packing of the molecules in the crystal lattice. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR) for Characterization of Chemical Bonds and Functional Groups

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful analytical technique used to identify the functional groups and characterize the chemical bonds within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." In the context of this compound, FT-IR spectroscopy is instrumental in confirming the presence of its key structural features, including the hydroxyl (-OH) group, the secondary amine hydrochloride (-NH₂⁺Cl⁻), the methyl group (-CH₃), and the piperidine ring structure.

The analysis of the FT-IR spectrum of this compound involves identifying characteristic absorption bands corresponding to the vibrational modes of its specific bonds. The presence of the hydrochloride salt significantly influences the spectral features of the amine group.

Detailed Research Findings:

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that are indicative of its molecular structure. These bands arise from the stretching and bending vibrations of the various bonds present.

O-H and N-H Stretching Region: A prominent feature in the spectrum is a very broad and strong absorption band typically observed in the 3400-3200 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com This broadness is a result of intermolecular hydrogen bonding involving the hydroxyl (-OH) group. libretexts.orglibretexts.org Superimposed on this broad O-H band, there are strong, broad absorptions associated with the N-H⁺ stretching of the secondary amine salt, which generally appear between 3000 cm⁻¹ and 2700 cm⁻¹. spectroscopyonline.comresearchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring also appear in this region, typically between 3000 cm⁻¹ and 2850 cm⁻¹, often seen as sharper peaks on top of the broader N-H⁺ envelope. spectroscopyonline.compressbooks.pub

N-H Bending Vibrations: The deformation or bending vibration of the N-H⁺ group in a secondary amine salt gives rise to a characteristic absorption band in the 1620-1560 cm⁻¹ region. spectroscopyonline.comresearchgate.netcdnsciencepub.com This band is a key indicator of the protonated amine functionality.

C-H Bending Vibrations: The scissoring and bending vibrations of the methylene (-CH₂) groups in the piperidine ring and the methyl (-CH₃) group are expected to appear in the 1500-1400 cm⁻¹ range. blogspot.com

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected between 1150 cm⁻¹ and 1075 cm⁻¹. spectroscopyonline.comquimicaorganica.org The precise position can help confirm the secondary nature of the alcohol. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond in the aliphatic piperidine ring typically results in medium to weak absorption bands in the 1250-1020 cm⁻¹ range. libretexts.orgorgchemboulder.com

N-H Wagging: A broad absorption due to the out-of-plane bending (wagging) of the N-H bond in secondary amines can be observed in the 910-665 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

The combination of these characteristic absorption bands allows for a detailed structural confirmation of this compound. The broad O-H and N-H⁺ stretching bands, the N-H⁺ bending band, and the strong C-O stretching vibration are particularly diagnostic for this compound.

Below is a data table summarizing the expected FT-IR vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| N-H⁺ Stretch | Secondary Amine Salt (-NH₂⁺) | 3000 - 2700 | Strong, Broad |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 3000 - 2850 | Medium to Strong |

| N-H⁺ Bend | Secondary Amine Salt (-NH₂⁺) | 1620 - 1560 | Medium |

| C-H Bend | Alkane (CH₃, CH₂) | 1500 - 1400 | Medium |

| C-O Stretch | Secondary Alcohol | 1150 - 1075 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |

| N-H Wag | Secondary Amine | 910 - 665 | Medium, Broad |

Pharmacological and Biological Research of 4 Methylpiperidin 3 Ol Hydrochloride Derivatives

Investigation of Molecular Mechanisms of Action and Biological Target Interactions

The therapeutic potential of 4-Methylpiperidin-3-ol (B1320835) hydrochloride derivatives is rooted in their ability to interact with specific biological targets, thereby modulating physiological and pathological processes. Key mechanisms of action that have been elucidated include receptor antagonism and enzymatic modulation, which are crucial for their observed pharmacological effects.

A significant area of research has been the development of piperidine-based derivatives as antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. By blocking this receptor, CCR5 antagonists can effectively prevent the virus from infecting immune cells.

In the quest for novel anti-HIV-1 agents, a series of piperidine-4-carboxamide derivatives have been synthesized and evaluated for their CCR5 antagonistic activity. Through structural modifications, researchers have identified compounds with high binding affinity to the CCR5 receptor. For instance, the introduction of small hydrophobic substituents on a central phenyl ring was found to significantly increase the binding affinity, resulting in antagonists with low to sub-nanomolar potency. One notable compound from this series demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells, with an EC50 value of 0.59 nM. nih.gov

These findings underscore the potential of 4-Methylpiperidin-3-ol hydrochloride derivatives as a structural template for the design of potent CCR5 antagonists for the treatment of HIV-1 infection.

Derivatives of 4-Methylpiperidin-3-ol have also been investigated for their ability to modulate the activity of key enzymes within the central nervous system, particularly those involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Inhibitors of these enzymes, particularly MAO-B, are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com

A study focusing on pyridazinobenzylpiperidine derivatives revealed that many of these compounds exhibit a higher inhibitory activity against MAO-B than MAO-A. nih.govmdpi.com For example, one of the most potent compounds, S5, displayed an IC50 value of 0.203 μM for MAO-B inhibition. nih.govmdpi.com This compound also showed a high selectivity index of 19.04 for MAO-B over MAO-A. nih.govmdpi.com Kinetic studies indicated that these compounds act as competitive and reversible inhibitors of MAO-B. nih.govresearchgate.net These findings suggest that such derivatives could be promising candidates for the development of new therapies for neurological disorders. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase (AChE) is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease. Several studies have explored piperidinone derivatives as potential AChE inhibitors. acgpubs.orgnih.govnih.gov

One series of α,β-unsaturated carbonyl based piperidinone derivatives demonstrated varying levels of inhibitory activity against both AChE and butyrylcholinesterase (BuChE). acgpubs.org A particular compound, bearing a nitro substituent, was identified as the most potent AChE inhibitor in its series, with an IC50 value of 12.55 µM, which is comparable to the standard drug rivastigmine. acgpubs.org Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain a piperazine (B1678402) ring (a related nitrogenous heterocycle), also showed significant AChE inhibitory activity. nih.govnih.gov The most potent compound in this series had an IC50 value of 0.91 µM. nih.govnih.gov

Table 1: Inhibitory Activity of Piperidine (B6355638) Derivatives on Neurotransmitter System Enzymes

| Compound Class | Target Enzyme | Key Finding | IC50 Value | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine Derivatives | MAO-B | High inhibitory activity and selectivity. | 0.203 µM (Compound S5) | nih.govmdpi.com |

| Piperidinone Derivatives | AChE | Potent inhibition, comparable to standard drugs. | 12.55 µM | acgpubs.org |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | AChE | Significant inhibitory potential. | 0.91 µM | nih.govnih.gov |

Evaluation of In Vitro Biological Activities

Beyond their specific molecular interactions, derivatives of 4-Methylpiperidin-3-ol have been subjected to a range of in vitro assays to evaluate their broader biological activities. These studies have revealed significant potential in the areas of antimicrobial, antioxidant, and cytotoxic effects.

The increasing prevalence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Piperidine and its derivatives have emerged as a promising class of compounds in this regard.

Several studies have demonstrated the antibacterial and antifungal properties of piperidin-4-one derivatives. biomedpharmajournal.org In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro antimicrobial activity. biomedpharmajournal.org Some of these compounds exhibited significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Furthermore, the thiosemicarbazone derivatives showed enhanced antifungal activity compared to the parent piperidin-4-ones, suggesting that the addition of this functional group boosts the antifungal potency. biomedpharmajournal.org

Another study investigated the antimicrobial activity of newly synthesized piperidine derivatives against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results indicated that these compounds were active against both types of bacteria. biointerfaceresearch.com Similarly, N-methyl-4-piperidone-derived monoketone curcuminoids have been evaluated for their activity against cariogenic bacteria, with some compounds showing moderate activity against strains like Streptococcus mutans. mdpi.com

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Test Organisms | Key Finding | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Various bacterial and fungal strains | Significant antibacterial and enhanced antifungal activity. | biomedpharmajournal.org |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Cariogenic bacteria | Moderate activity against Streptococcus mutans. | mdpi.com |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a wide range of diseases. Consequently, there is considerable interest in the development of novel antioxidants.

While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided context, research on related heterocyclic structures provides insights into their potential. For instance, semi-synthetic derivatives of 4-nerolidylcatechol (B1236061) have been shown to possess significant antioxidant properties. nih.gov These compounds exhibited radical scavenging activity in DPPH and ABTS assays, comparable to established antioxidants like BHA and BHT. nih.gov Furthermore, dihydropyridine (B1217469) derivatives, which share a heterocyclic scaffold, have also been reported to have potent antioxidant activity. gavinpublishers.com The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org

The piperidine scaffold is a common feature in a number of anticancer agents, and research continues to explore new derivatives with cytotoxic and anti-proliferative properties.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized to evaluate their potential as anticancer agents. nih.gov Certain compounds from this series were found to reduce the growth of several hematological cancer cell lines. nih.gov Mechanistic studies revealed that these compounds increased the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov Molecular docking studies further supported the potential of these compounds to bind to key proteins involved in cancer cell survival. nih.gov

Other studies on piperazine derivatives, which are structurally related to piperidines, have also shown significant cell growth inhibitory activity against various cancer cell lines, including those from the liver, breast, and colon. researchgate.net For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxicity in the micromolar concentration range. researchgate.net Additionally, bipiperidinyl derivatives of cannabidiol (B1668261) have been shown to enhance its antiproliferative effects in melanoma cells, inducing apoptosis. mdpi.com

Table 3: Cytotoxic Effects of Piperidine and Related Derivatives

| Compound Class | Cell Lines | Key Finding | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth and increased expression of pro-apoptotic genes. | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, breast, and colon cancer cell lines | Significant cell growth inhibitory activity. | researchgate.net |

| Bipiperidinyl derivatives of cannabidiol | Melanoma cells | Enhanced antiproliferative effects and promotion of apoptosis. | mdpi.com |

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Response

The therapeutic potential of derivatives based on the 4-methylpiperidin-3-ol scaffold is critically dependent on their specific structural features. Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to this core structure influence interactions with biological targets and, consequently, the pharmacological response. Researchers have systematically altered various parts of these molecules to identify key structural motifs responsible for potency and selectivity.

One major area of investigation has been the development of ligands for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). In a series of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives, the stereochemistry of the hydroxyl groups on both the piperidine ring and the N-phenylethyl side chain was found to have a profound impact on activity and selectivity. nih.govnih.gov For instance, compound 9b with a (3R,4R) absolute configuration on the piperidine ring was highly potent in inhibiting dopamine uptake (Ki = 4.69 nM) and moderately potent for SERT and NET. nih.gov The differential influence of stereochemistry is evident when comparing diastereomers; for example, compound 9d with a (3R,4R,2'S) configuration showed greater affinity for SERT compared to its diastereomers. nih.gov The introduction of a fluorine atom to the phenyl ring of the N-phenylethyl group also modulated potency, with compound 9c' showing a slightly higher affinity for DAT inhibition than its diastereomer 9c . nih.gov

Table 1: In Vitro Uptake Inhibition of 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol Derivatives at Monoamine Transporters nih.gov

| Compound | Absolute Configuration | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

|---|---|---|---|---|

| 9b | (3R,4R,2'R) | 4.69 | 78.4 | 155 |

| 9b' | (3S,4S,2'R) | 1.06 | 7.91 | 483 |

| 9c | (3R,4R,2'R) - 4-Fluoro | 4.04 | 21.9 | 1055 |

| 9c' | (3S,4S,2'R) - 4-Fluoro | 2.44 | 24.8 | 402 |

| 9d | (3R,4R,2'S) | 1.55 | 14.1 | 259 |

| 9d' | (3S,4S,2'S) | 2.97 | 20.6 | 761 |

Another class of piperidine derivatives has been investigated as inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). Starting from a high-throughput screening hit, SAR exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamides led to the identification of potent inhibitors. nih.gov The SAR around the piperidine moiety was found to be quite narrow. While an N-methylpiperidine ether analog (10m ) was equipotent with the initial isopropyl-substituted lead, replacing it with larger groups like cyclohexyl (10o ) or cyclopentyl (10p ) led to inactive compounds. nih.gov This suggests that the size and nature of the substituent on the piperidine nitrogen are crucial for binding and inhibition. The position of the N-methylpiperidine group was also important; moving it from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov

SAR studies have also been crucial in developing opioid receptor ligands. A derivative of trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, named JDTic , was identified as a highly potent and selective kappa opioid receptor (KOR) antagonist. nih.gov This compound demonstrated exceptionally high affinity for the kappa receptor (Ki = 0.3 nM), with high selectivity over mu and delta opioid receptors. nih.gov This highlights how specific stereochemistry and substitution patterns on the piperidine ring can confer not only high potency but also significant receptor subtype selectivity.

Cellular and Biochemical Assay Development for Screening and Mechanistic Studies

The evaluation of this compound derivatives and the elucidation of their mechanisms of action rely on a suite of specialized cellular and biochemical assays. These assays are essential for initial screening of compound libraries, for quantifying the potency and efficacy of lead candidates, and for understanding their interactions with specific biological targets at a molecular level.

For derivatives targeting monoamine transporters, cellular uptake inhibition assays are a primary screening tool. These assays typically use cultured cells that express the transporter of interest (DAT, SERT, or NET). The potency of a compound is determined by its ability to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine ([³H]DA), [³H]serotonin ([³H]5-HT), or [³H]norepinephrine ([³H]NE), into the cells. nih.gov This method provides a functional measure of the compound's inhibitory activity at the transporter.

To complement cellular assays, biochemical binding assays are used to directly measure the affinity of a compound for its target receptor or transporter. These assays often use brain tissue homogenates or cell membranes expressing the target protein. For example, the binding potency of compounds at DAT can be determined by their ability to inhibit the binding of a known high-affinity radioligand, such as [³H]WIN 35,428. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated to reflect the compound's binding affinity.

For G-protein coupled receptors (GPCRs), such as the opioid receptors, biochemical assays are employed to determine not just binding affinity but also functional activity (i.e., whether the compound is an agonist or antagonist). The [³⁵S]GTPγS binding assay is a widely used method for this purpose. nih.gov This assay measures the activation of G-proteins upon receptor stimulation by an agonist. An antagonist, like the KOR-selective compound JDTic , would be expected to block the agonist-induced increase in [³⁵S]GTPγS binding, and its potency as an antagonist (expressed as a Ki value) can be quantified. nih.gov This functional biochemical assay is critical for characterizing the pharmacological profile of receptor ligands beyond simple binding affinity.

The initial discovery of novel scaffolds often begins with high-throughput screening (HTS) of large chemical libraries, as was the case for the CHT inhibitors. nih.gov HTS allows for the rapid testing of thousands of compounds in a specific assay to identify initial "hits." These hits then become the starting point for more detailed SAR studies using the types of cellular and biochemical assays described above to optimize their properties.

Computational Chemistry and Molecular Modeling for Rational Design and Understanding

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of piperidine (B6355638) derivatives. These methods offer a detailed understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For piperidine derivatives, the localization of the HOMO is often found on the piperidine and diazepane binding sites, whereas the LUMO is typically localized on the π orbitals of any attached phenyl rings. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity. irjweb.com In studies of various piperidine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these energy levels and predict reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Piperidine Derivatives This table presents data from analogous compounds to infer potential properties of 4-Methylpiperidin-3-ol (B1320835) hydrochloride.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Piperidine Derivative 6b researchgate.net | - | - | 7.91 |

Data extracted from a study on 1,4-diazepan linked piperidine derivatives. researchgate.net

The three-dimensional structure of a molecule is critical to its function. Geometry optimization using DFT allows for the determination of the most stable conformation of a molecule. For substituted piperidines, the chair conformation is generally the most stable. The orientation of substituents (axial vs. equatorial) significantly influences the molecule's energy and properties.

Molecular mechanics calculations have been used to predict the conformer energies of both free piperidine bases and their protonated salts. nih.gov For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, upon protonation, as in the case of a hydrochloride salt, polar substituents can lead to a stabilization of the axial conformer due to electrostatic interactions with the protonated nitrogen. nih.gov In some instances, this can even reverse the conformational preference from equatorial to axial. nih.gov

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. jetir.org This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-receptor interactions.

In studies involving piperidine derivatives, molecular docking has been employed to investigate their binding to various biological targets. For example, piperidine analogs have been docked into the active sites of enzymes like farnesyltransferase to understand their inhibitory activity. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable interaction.

Table 2: Example Docking Scores of Piperidine Derivatives with a Target Protein This table presents hypothetical data based on typical docking studies of piperidine derivatives to illustrate the concept.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Piperidine Analog A | -8.5 | TYR123, PHE294, TRP85 |

In Silico Prediction of Relevant Biological Parameters (e.g., ADMET properties relevant to mechanism, excluding explicit dosage/administration)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico tools can provide valuable insights into the pharmacokinetic and safety profiles of compounds.

For piperidine-based compounds, computational tools such as SwissADME, pkCSM, and admetSAR are often used to predict a range of ADMET parameters. researchgate.net These predictions can include properties like oral bioavailability, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes. researchgate.net Studies on piperidine derivatives have shown that many of these compounds exhibit favorable physicochemical properties and comply with Lipinski's rule of five, suggesting good drug-like characteristics. researchgate.net Structure-activity relationship (SAR) analyses can further reveal how specific substituents on the piperidine ring influence both binding affinity and ADMET properties. researchgate.net

Table 3: Predicted ADMET Properties for a Representative Piperidine Derivative This table presents hypothetical data based on in silico predictions for piperidine analogs to illustrate the types of parameters evaluated.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit a key metabolic enzyme. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to assess the stability of the ligand-protein complex. researchgate.net

MD simulations have been used to study the behavior of piperidine derivatives in a biological environment. researchgate.net By analyzing parameters such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area, researchers can gain a deeper understanding of the molecular interactions. researchgate.net For example, MD simulations can confirm the stability of a ligand within the binding pocket of a receptor and identify key residues that contribute to the binding affinity.

Emerging Research Avenues and Future Prospects for 4 Methylpiperidin 3 Ol Hydrochloride

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deepening understanding of molecular interactions. For a compound like 4-Methylpiperidin-3-ol (B1320835) hydrochloride, which serves as a crucial chiral building block, its future potential is intrinsically linked to these broader scientific trends. Emerging research avenues are set to redefine its applications, from the synthesis of novel therapeutics to its integration into advanced materials. The following sections explore the prospective research directions that are poised to shape the future utility of this versatile piperidine (B6355638) derivative.

常见问题

Q. Why do different studies report conflicting bioactivity results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。